REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:12]=[C:11]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[S:10][CH:9]=1)=[O:7])C>O>[CH:13]1([C:11]2[S:10][CH:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:12]=2)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1 |f:0.1|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-(cyclohexyl)-thiophene-3-carboxylic acid ethyl ester
|
Quantity
|
0.485 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CSC(=C1)C1CCCCC1
|
Name
|
IMS
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was irradiated in a microwave at 140° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
the mixture washed with DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC(=CS1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |